N-[(4-aminophenyl)methyl]acetamide is an organic compound with the molecular formula and a molecular weight of 168.20 g/mol. This compound is classified as an acetamide derivative, which features an amine group attached to a phenyl ring. It is primarily studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, where it is categorized under acetamides and amines. Its CAS number is 228286, which allows for its identification in chemical databases. N-[(4-aminophenyl)methyl]acetamide is part of a broader category of compounds known for their diverse applications in medicinal chemistry.
The synthesis of N-[(4-aminophenyl)methyl]acetamide typically involves the reaction of 4-aminobenzylamine with acetic anhydride or acetyl chloride. The general method can be outlined as follows:
The molecular structure of N-[(4-aminophenyl)methyl]acetamide consists of a phenyl ring substituted with an amino group and a methyl group linked to an acetamide moiety. The structure can be represented using the following SMILES notation: CC(=O)N(CC1=CC=C(C=C1)N)C
.
N-[(4-aminophenyl)methyl]acetamide can undergo various chemical reactions typical for amides and amines:
These reactions are significant for synthesizing more complex molecules that may exhibit enhanced biological activity.
The mechanism of action of N-[(4-aminophenyl)methyl]acetamide is primarily associated with its interaction with biological targets such as enzymes and receptors:
Studies have indicated that compounds structurally similar to N-[(4-aminophenyl)methyl]acetamide exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.
The compound's stability and solubility profiles are crucial for its application in drug formulation and biological assays.
N-[(4-aminophenyl)methyl]acetamide has several scientific uses, including:
This compound exemplifies the diverse applications of acetamides in medicinal chemistry, highlighting its importance in ongoing research aimed at developing new therapeutic agents.
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5